n-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O2/c13-9-1-2-11(10(14)7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWYFUGTLZYBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Bromo 2 Fluorophenyl 2 Morpholinoacetamide
Retrosynthetic Analysis of the N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the amide bond. This primary disconnection yields two key synthons: a nucleophilic 4-bromo-2-fluoroaniline (B1266173) and an electrophilic 2-morpholinoacetyl moiety. This approach is generally the most straightforward for forming the robust amide linkage.
A further disconnection of the 2-morpholinoacetyl synthon at the C-N bond of the morpholine (B109124) ring points to a more practical precursor, a 2-haloacetyl group, which can be readily coupled with morpholine. This leads to a synthetic strategy that involves two main stages: the synthesis of the precursors and their subsequent coupling.
Therefore, the logical synthetic route involves the preparation of 4-bromo-2-fluoroaniline and a 2-haloacetamide intermediate, followed by the formation of the amide bond between them. The final step would then be a nucleophilic substitution reaction where morpholine displaces the halide on the acetamide (B32628) moiety. An alternative, and potentially more direct route, involves the reaction of 4-bromo-2-fluoroaniline with a pre-formed 2-morpholinoacetyl halide or a related activated carboxylic acid derivative.
Precursor Synthesis and Optimization
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors.
Synthesis of 4-Bromo-2-fluoroaniline Derivatives
The synthesis of 4-bromo-2-fluoroaniline is a critical first step. One common method involves the direct bromination of 2-fluoroaniline. Various brominating agents can be employed for this electrophilic aromatic substitution. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent like methylene (B1212753) chloride at low temperatures (e.g., 0 °C) can selectively introduce a bromine atom at the para position to the amino group, yielding 4-bromo-2-fluoroaniline. nih.gov Another approach utilizes a mixture of bromine and a quaternary ammonium (B1175870) bromide in an inert solvent, which can also afford the desired product with high selectivity and yield. semanticscholar.org
An alternative route to 4-bromo-2-fluoroaniline starts from 4-bromo-2-fluoro-1-nitrobenzene. This precursor can be reduced to the corresponding aniline (B41778) through catalytic hydrogenation or by using reducing agents like iron powder in the presence of an acid or ammonium chloride. ijpsr.info
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Fluoroaniline | N-Bromosuccinimide, Methylene Chloride, 0 °C | 4-Bromo-2-fluoroaniline | nih.gov |
| 2-Fluoroaniline | Bromine, Quaternary ammonium bromide, Inert solvent | 4-Bromo-2-fluoroaniline | semanticscholar.org |
| 4-Bromo-2-fluoro-1-nitrobenzene | Iron, Ammonium Chloride, Ethanol (B145695)/Water, 90 °C | 4-Bromo-2-fluoroaniline | ijpsr.info |
Synthesis of 2-Haloacetamide Intermediates
The synthesis of a 2-haloacetamide intermediate, such as 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide, is the next crucial step. This is typically achieved through the acylation of 4-bromo-2-fluoroaniline with a 2-haloacetyl halide, most commonly chloroacetyl chloride or bromoacetyl bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include triethylamine (B128534) or an aqueous solution of a mild base. rsc.orgnih.gov The reaction is often performed in an inert solvent like toluene (B28343) or dichloromethane (B109758) at reduced temperatures to control the exothermic nature of the reaction.
| Aniline Derivative | Acylating Agent | Base | Solvent | Product | Reference |
| 4-Nitrophenylamine | Chloroacetyl chloride | Triethylamine | Toluene | 2-Chloro-N-(4-nitrophenyl)acetamide | nih.gov |
| Various aromatic amines | Chloroacetyl chloride | Aqueous amine solution | Water | 2-Chloro-N-aryl acetamides | rsc.org |
Amide Bond Formation Strategies
The formation of the final this compound can be approached in two primary ways, each with its own set of reaction conditions to be optimized.
Coupling Reactions with Morpholine-Containing Reagents
One strategy involves the direct coupling of 4-bromo-2-fluoroaniline with a pre-synthesized morpholine-containing reagent. For example, 2-morpholinoacetic acid can be activated with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base and then reacted with 4-bromo-2-fluoroaniline.
Alternatively, a more common and often more efficient method is a two-step process. First, the 2-halo-N-(4-bromo-2-fluorophenyl)acetamide intermediate is synthesized as described in section 2.2.2. This intermediate is then subjected to a nucleophilic substitution reaction with morpholine. This reaction typically proceeds by heating the haloacetamide derivative with an excess of morpholine, which can also act as the base to neutralize the hydrogen halide formed. The reaction can be carried out in a suitable solvent or neat.
Evaluation of Reaction Conditions and Yields
The final step of reacting 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide with morpholine requires careful evaluation of reaction conditions to maximize the yield and purity of the product. Key parameters to consider include:
Solvent: A variety of polar aprotic solvents can be used, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the dissolution of the reactants.
Temperature: The reaction is typically heated to increase the rate of nucleophilic substitution. Refluxing conditions are often employed.
Base: While morpholine itself can act as a base, an additional non-nucleophilic base like potassium carbonate can be added to ensure the complete neutralization of the acid byproduct and drive the reaction to completion.
Stoichiometry: Using a slight excess of morpholine can help to ensure the complete consumption of the starting haloacetamide.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Chloro-N-aryl acetamide | Substituted aniline | Reflux | N-Aryl-2-(arylamino)acetamide |
| 2-Chloro-1-(morpholin-4-yl)ethanone | Heterocyclic amine/phenol/thiol | Triethylamine, KI, DMF, room temp. | 2-(Substituted)-1-(morpholin-4-yl)ethanone |
Analog Synthesis and Structural Diversification
The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships (SAR), which can be crucial for the development of compounds with optimized properties. The structural diversification of this scaffold can be approached by modifying three key regions: the substituted phenyl ring, the amide linker, and the morpholine moiety.
Modifications to the Phenyl Ring Substituents (e.g., varying halogen positions or types)
Modifications to the 4-bromo-2-fluorophenyl ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity and pharmacokinetic profile. A common strategy for achieving this is through the use of various substituted anilines as starting materials in the amide coupling reaction.
One of the primary modifications involves varying the nature and position of the halogen substituents. For instance, replacing the bromine atom at the 4-position with other halogens such as chlorine or iodine can be achieved by starting with 4-chloro-2-fluoroaniline (B1294793) or 4-iodo-2-fluoroaniline, respectively. Furthermore, the position of the halogens can be altered to explore different substitution patterns, such as in 2-bromo-4-fluoroaniline (B89589) or 3-bromo-2-fluoroaniline. Non-halogen substituents, including electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano), can also be introduced to probe the effects of electronic modulation.
The Suzuki cross-coupling reaction is a powerful tool for further diversification of the bromo-substituted phenyl ring. mdpi.com This palladium-catalyzed reaction allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, or alkyl groups, by coupling the parent compound with an appropriate boronic acid or boronate ester. mdpi.com This approach offers a versatile platform for generating a library of analogs with diverse functionalities.
Below is a representative table of potential phenyl ring analogs and the corresponding starting materials:
| Target Analog | Aniline Starting Material | Potential Synthetic Approach |
| N-(4-Chloro-2-fluorophenyl)-2-morpholinoacetamide | 4-Chloro-2-fluoroaniline | Amide coupling with 2-morpholinoacetic acid |
| N-(2-Bromo-4-fluorophenyl)-2-morpholinoacetamide | 2-Bromo-4-fluoroaniline | Amide coupling with 2-morpholinoacetic acid |
| N-(2-Fluoro-4-iodophenyl)-2-morpholinoacetamide | 2-Fluoro-4-iodoaniline | Amide coupling with 2-morpholinoacetic acid |
| N-(2-Fluoro-4-methylphenyl)-2-morpholinoacetamide | 2-Fluoro-4-methylaniline | Amide coupling with 2-morpholinoacetic acid |
| N-(2-Fluoro-4-(thiophen-2-yl)phenyl)-2-morpholinoacetamide | This compound | Suzuki coupling with thiophene-2-boronic acid |
Alterations to the Amide Linker
The amide linker plays a crucial role in maintaining the structural integrity of the molecule and can influence its conformational flexibility and hydrogen bonding capabilities. Alterations to this linker can be achieved by employing different α-substituted acetic acid derivatives in the initial coupling reaction.
For example, introducing alkyl substituents on the α-carbon of the morpholinoacetic acid can provide steric bulk, which may impact the molecule's interaction with its biological target. The use of (S)- or (R)-2-morpholinopropanoic acid would introduce a chiral center, allowing for the investigation of stereospecific interactions.
Furthermore, the length of the linker can be extended by using homologous amino acids, such as 3-morpholinopropanoic acid or 4-morpholinobutanoic acid. These modifications can alter the distance and relative orientation between the phenyl ring and the morpholine moiety.
A representative table of potential amide linker modifications is presented below:
| Target Analog | Carboxylic Acid Starting Material | Key Feature |
| N-(4-Bromo-2-fluorophenyl)-2-methyl-2-morpholinoacetamide | 2-Methyl-2-morpholinoacetic acid | Steric bulk at α-carbon |
| (R)-N-(4-Bromo-2-fluorophenyl)-2-morpholinopropanamide | (R)-2-Morpholinopropanoic acid | Chiral center |
| N-(4-Bromo-2-fluorophenyl)-3-morpholinopropanamide | 3-Morpholinopropanoic acid | Extended linker |
| N-(4-Bromo-2-fluorophenyl)-2-hydroxy-2-morpholinoacetamide | 2-Hydroxy-2-morpholinoacetic acid | Introduction of a hydroxyl group |
Derivatization of the Morpholine Moiety
The morpholine moiety is a key structural feature that can be derivatized to modulate the physicochemical properties of the parent compound, such as its polarity and basicity. Morpholine itself is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry. e3s-conferences.org
Another strategy involves replacing the morpholine ring with other heterocyclic systems to explore the impact of different ring sizes and heteroatom compositions. For example, piperidine (B6355638) or piperazine (B1678402) rings can be incorporated by using the corresponding amino acids, such as 2-(piperidin-1-yl)acetic acid or 2-(piperazin-1-yl)acetic acid. The latter also offers a handle for further functionalization at the second nitrogen atom.
A table of potential morpholine moiety derivatizations is provided below:
| Target Analog | Amino Acid Starting Material | Key Feature |
| N-(4-Bromo-2-fluorophenyl)-2-(3,5-dimethylmorpholino)acetamide | 2-(3,5-Dimethylmorpholino)acetic acid | Substituted morpholine ring |
| N-(4-Bromo-2-fluorophenyl)-2-(piperidin-1-yl)acetamide | 2-(Piperidin-1-yl)acetic acid | Replacement with a piperidine ring |
| N-(4-Bromo-2-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 2-(4-Methylpiperazin-1-yl)acetic acid | Replacement with a substituted piperazine ring |
| N-(4-Bromo-2-fluorophenyl)-2-(thiomorpholino)acetamide | 2-(Thiomorpholino)acetic acid | Replacement with a thiomorpholine (B91149) ring |
Scale-Up Considerations for Research Purposes
The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Route Selection and Optimization: The chosen synthetic route should be amenable to scale-up. This generally favors reactions that proceed in high yields, use readily available and cost-effective starting materials, and avoid hazardous reagents or extreme reaction conditions where possible. For the proposed synthesis via amide coupling, the choice of coupling agent is critical. While reagents like DCC are effective on a small scale, their use in larger quantities can be problematic due to the formation of insoluble dicyclohexylurea byproduct, which can complicate purification. Alternative coupling agents that form water-soluble byproducts, such as EDC in combination with HOBt, are often preferred for easier work-up and purification on a larger scale.
Process Parameters: Reaction parameters such as temperature, concentration, and reaction time need to be carefully controlled and optimized. What works on a gram scale may not be directly translatable to a kilogram scale due to differences in heat transfer and mixing efficiency. The use of jacketed reactors with overhead stirring is essential for maintaining homogenous reaction mixtures and consistent temperature control.
Purification: Purification methods must also be scalable. While column chromatography is a common technique in the laboratory, it can be cumbersome and expensive for large quantities. Alternative purification methods such as recrystallization or precipitation should be explored. The choice of solvent for these methods is crucial and should be based on factors such as solubility of the product and impurities, safety, and environmental impact.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. This includes understanding the toxicity, flammability, and reactivity of all chemicals involved. Appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields, must be used. For exothermic reactions, careful control of the rate of addition of reagents and adequate cooling capacity are essential to prevent thermal runaway.
A summary of key scale-up considerations is presented in the table below:
| Factor | Small-Scale (Lab) | Large-Scale (Research) | Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass reactor | Heat transfer, mixing efficiency |
| Coupling Agent | DCC, HATU | EDC/HOBt, T3P | Byproduct removal, cost |
| Purification | Column chromatography | Recrystallization, precipitation | Efficiency, solvent usage, cost |
| Solvent | Wide variety | Selected for safety, cost, and environmental impact | Flammability, toxicity, disposal |
| Safety | Standard lab practices | Detailed risk assessment, process safety management | Exotherms, handling of hazardous materials |
Molecular Structure Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the structural elucidation of N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide. By combining advanced Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, a detailed portrait of its molecular architecture can be assembled.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While specific NMR data for this compound is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted by analyzing its constituent fragments: the 4-bromo-2-fluorophenyl group, the acetamide (B32628) linker, and the morpholino moiety.
¹H NMR Spectroscopy: The aromatic region would likely exhibit a complex multiplet system due to the fluorine-hydrogen and hydrogen-hydrogen couplings in the 4-bromo-2-fluorophenyl ring. The proton ortho to the fluorine and amino group is expected to be a triplet, while the other two aromatic protons would likely appear as doublets of doublets. The methylene (B1212753) protons of the morpholino group adjacent to the nitrogen would be deshielded and are expected to resonate as a triplet. The methylene protons adjacent to the oxygen would appear as another triplet at a slightly different chemical shift. The methylene protons of the acetamide group would likely appear as a singlet, and the amide proton would be a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon environment. The carbon atoms of the aromatic ring would appear in the downfield region (typically 110-160 ppm), with their chemical shifts influenced by the bromine and fluorine substituents. The carbonyl carbon of the acetamide group would be found further downfield (around 170 ppm). The methylene carbons of the morpholino ring would have characteristic shifts, with the carbons adjacent to the nitrogen appearing at a different chemical shift than those adjacent to the oxygen.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic CH | 7.20 - 7.80 | m | - |
| Amide NH | 8.00 - 8.50 | br s | - |
| Acetamide CH₂ | 3.10 - 3.30 | s | - |
| Morpholino CH₂ (adjacent to N) | 2.50 - 2.70 | t | 4.5 - 5.0 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C | 110 - 160 |
| Carbonyl C | 168 - 172 |
| Acetamide CH₂ | 60 - 65 |
| Morpholino CH₂ (adjacent to N) | 52 - 56 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₄BrFN₂O₂), HRMS would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)]⁺ | 316.0223 |
| [M(⁸¹Br)]⁺ | 318.0202 |
| [M(⁷⁹Br)+H]⁺ | 317.0301 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band for the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching of the morpholino group and the C-F and C-Br stretching of the aromatic ring would also give rise to characteristic bands in the fingerprint region.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1650 - 1680 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch (Ether) | 1050 - 1150 |
| C-F Stretch | 1000 - 1250 |
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene (B151609) ring. The presence of the bromo and fluoro substituents, as well as the amide group, would influence the wavelength of maximum absorption (λₘₐₓ).
X-ray Crystallographic Analysis of this compound and its Analogs
While a crystal structure for this compound is not available, analysis of closely related structures and the known conformational preferences of its constituent parts can provide insight into its likely solid-state conformation.
Crystal Growth and Quality Assessment
For a compound like this compound, suitable single crystals for X-ray diffraction could potentially be grown by slow evaporation of a solution in a suitable organic solvent or a mixture of solvents. Common solvents for crystallization of such molecules include ethanol, methanol, acetone, or ethyl acetate. The quality of the resulting crystals would be assessed by optical microscopy for features such as well-defined faces, lack of twinning, and appropriate size.
Determination of Solid-State Molecular Conformation
The solid-state conformation of this compound would be determined by the interplay of intramolecular and intermolecular forces. The morpholine (B109124) ring is known to adopt a stable chair conformation. researchgate.net The orientation of the 4-bromo-2-fluorophenyl group relative to the acetamide linker would be a key conformational feature, likely influenced by steric hindrance and the potential for intramolecular hydrogen bonding.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| N-(4-bromo-2-fluorophenyl)acetamide |
| 2-bromo-N-(4-fluorophenyl)acetamide |
| N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A definitive analysis of intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking is contingent upon the availability of crystal structure data, which is not currently available for this compound.
Conformational Dynamics Studies
Similarly, without experimental or computational studies, a discussion on the conformational dynamics of this compound would be purely speculative. Such studies are essential to understand the molecule's flexibility and the potential energy landscapes of its different conformers.
Further research, including single-crystal X-ray diffraction analysis and computational modeling, would be required to elucidate the detailed structural and dynamic properties of this compound.
Pharmacological and Biological Activity Investigation Pre Clinical, in Vitro and in Vivo Non Human Models
Exploratory Bioactivity Screening
While no direct exploratory bioactivity screening data for n-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide is available, the known activities of its constituent chemical scaffolds suggest several avenues for investigation.
Phenotypic screening of compounds with a morpholinoacetamide scaffold has revealed a diverse range of biological effects. For instance, various derivatives have demonstrated antimicrobial and anticancer activities in cell-based assays. Phenylacetamide derivatives, a class to which the target compound belongs, have also shown potential as anticancer agents, with some exhibiting cytotoxic effects against prostate and breast cancer cell lines. nih.gov
Based on these precedents, This compound could be subjected to a battery of phenotypic assays to explore its potential effects on cell proliferation, viability, and morphology in various cancer cell lines. Additionally, its antimicrobial potential could be assessed against a panel of pathogenic bacteria and fungi.
The structural components of This compound suggest potential interactions with various enzymes and receptors. The morpholine (B109124) ring is a common feature in many kinase inhibitors, and the phenylacetamide core is present in compounds targeting a range of biological macromolecules. For example, some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been shown to bind to neuronal voltage-sensitive sodium channels. nih.gov
A summary of potential enzyme and receptor binding assays for structurally related compounds is presented in the table below.
| Assay Type | Target Class | Rationale based on Structural Analogs |
| Kinase Inhibition Assays | Protein Kinases (e.g., Rho Kinase, p38 MAP Kinase, DNA-PK) | The morpholine moiety is a known pharmacophore in many kinase inhibitors. nih.govnih.gov |
| Receptor Binding Assays | G-protein coupled receptors (GPCRs), Ion Channels | Phenylacetamide derivatives have shown affinity for various CNS receptors and channels. nih.gov |
| Enzyme Inhibition Assays | Various enzymes (e.g., proteases, phosphatases) | The acetamide (B32628) linkage can mimic peptide bonds, suggesting potential interaction with enzymes that process protein substrates. |
Target Identification and Characterization Studies
Further investigation into the specific molecular targets of This compound would be a critical step in elucidating its mechanism of action.
The inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) is a therapeutic strategy for various disorders. nih.govrsc.orgmiami.edu While direct evidence is lacking for the target compound, the general class of N-phenylacetamide derivatives has been explored for kinase inhibitory activity. The morpholine ring, in particular, is a key structural feature in some potent kinase inhibitors. For instance, BIRB 796, a p38α MAP kinase inhibitor, features a morpholinoethoxy group that plays a crucial role in its binding affinity. nih.gov
The potential for This compound to inhibit Rho kinase or other kinases could be investigated using enzymatic assays and cellular models of kinase signaling.
The morpholinoacetamide scaffold has been incorporated into molecules with demonstrated anti-infective properties. Notably, compounds containing a morpholinoacetamido moiety have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. malariaworld.orgnih.gov The presence of this functional group in This compound suggests that it may warrant evaluation as a potential antimalarial agent.
The table below summarizes the antiplasmodial activity of some compounds featuring moieties related to the target compound.
| Compound Class | Example Compound | Target Organism | Activity (IC50) |
| Quinazolinedione derivatives | Compound 21 | Plasmodium falciparum 3D7 | 36 ± 5 nM nih.gov |
| Quinazolinedione derivatives | Compound 24 | Plasmodium falciparum 3D7 | 22 ± 5 nM nih.gov |
| Benzimidazole derivatives | Compound 1 | Plasmodium falciparum HB3 | High nanomolar range nih.gov |
| Benzimidazole derivatives | Compound 33 | Plasmodium falciparum HB3 | High nanomolar range nih.gov |
The broader chemical space around This compound encompasses compounds with a variety of other biological activities. For instance, N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov Furthermore, some studies have explored the anticancer potential of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov These findings suggest that the target compound could be screened for activity in models of epilepsy and cancer.
An article on the pharmacological and biological activity of the chemical compound “this compound” cannot be generated. A thorough search of publicly available scientific literature and databases did not yield any specific preclinical data regarding its mechanism of action, cellular activity, or in vivo efficacy in non-human models.
There is no information available on the molecular pathways affected by this compound, its downstream cellular effects, or any cell-based target engagement studies. Furthermore, no research detailing its modulation of cellular processes such as proliferation, differentiation, or migration, nor any efficacy evaluations in preclinical in vivo models could be located.
Consequently, the requested article with detailed research findings and data tables cannot be produced.
Efficacy Evaluation in Pre-clinical in vivo Non-Human Models
Proof-of-Concept Studies in Relevant Disease Models (e.g., parasitic infection models, cancer models)
No published in vitro or in vivo proof-of-concept studies investigating the efficacy of this compound in any disease models, including parasitic infections or cancer, were identified.
Assessment of Compound Distribution in Animal Tissues
There are no available data from preclinical studies assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its distribution in animal tissues.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of the Bromine Atom on Biological Activity and Molecular Interactions
The presence of a bromine atom at the para-position of the phenyl ring is anticipated to have a multifaceted impact on the biological activity and molecular interactions of n-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide. Bromine, as a halogen, can significantly influence the lipophilicity, electronic properties, and binding interactions of the molecule.
The introduction of bromine generally increases the lipophilicity of a compound, which can enhance its ability to cross biological membranes and access hydrophobic binding pockets within target proteins. This increased hydrophobic character may contribute to a stronger binding affinity. Furthermore, the bromine atom is known to participate in halogen bonding, a specific and directional non-covalent interaction with electron-rich atoms such as oxygen and nitrogen found in the amino acid residues of a protein's active site. This interaction can play a crucial role in ligand recognition and binding stability.
The electron-withdrawing nature of the bromine atom can also modulate the electronic distribution of the phenyl ring, which in turn can influence interactions with the target receptor. The precise impact of these electronic effects is highly dependent on the specific nature of the binding pocket.
Role of the Fluorine Atom in Modulating Activity and Pharmacokinetic Properties
The fluorine atom at the ortho-position of the phenyl ring is strategically placed to exert a significant influence on both the biological activity and the pharmacokinetic profile of the molecule. Fluorine possesses unique properties, including its small size, high electronegativity, and the ability to form strong bonds with carbon, which are highly valuable in drug design.
From a pharmacokinetic perspective, the introduction of a fluorine atom can enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, thus preventing metabolic degradation at that position. This can lead to an increased half-life and improved bioavailability of the compound.
Contribution of the Morpholine (B109124) Moiety to Target Affinity and Selectivity
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological properties. nih.gov In this compound, the morpholine moiety is expected to be a key contributor to target affinity and selectivity.
The nitrogen atom of the morpholine ring is basic and can be protonated at physiological pH. This allows for the formation of strong ionic interactions, such as salt bridges, with acidic amino acid residues like aspartate or glutamate (B1630785) within the receptor's binding pocket. Such interactions are often critical for high-affinity binding.
Influence of the Amide Linker and its Orientation on Conformational Flexibility and Receptor Binding
This planarity, however, is flanked by rotatable bonds that allow the phenyl and morpholine rings to adopt various spatial orientations. The specific preferred conformation will be critical for fitting into the binding site of the target protein. The amide group's carbonyl oxygen is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These hydrogen bonding capabilities are fundamental for anchoring the ligand within the binding pocket and contribute significantly to the binding affinity.
The length and nature of the linker can also be modulated to optimize the distance and orientation between the key interacting moieties (the phenyl ring and the morpholine group) to achieve the most favorable interactions with the target.
Development of SAR Models for Optimized Biological Performance
To optimize the biological performance of this compound, a systematic SAR study would be invaluable. Such a study would involve the synthesis and biological evaluation of a series of analogues with modifications at different positions of the molecule.
Table 1: Proposed Modifications for SAR Studies
| Position of Modification | Proposed Substituents | Rationale |
| Phenyl Ring (Bromine at C4) | Cl, I, CH3, OCH3 | To probe the effect of lipophilicity, electronics, and halogen bonding potential. |
| Phenyl Ring (Fluorine at C2) | H, Cl, CH3 | To evaluate the importance of the ortho-substituent for activity and pharmacokinetics. |
| Morpholine Ring | Thiomorpholine (B91149), Piperidine (B6355638), Piperazine (B1678402) | To assess the role of the heteroatoms in binding and physicochemical properties. |
| Amide Linker | Thioamide, Reversed Amide, Alkyl Linker | To investigate the importance of the amide bond and its hydrogen bonding capacity. |
Computational Chemistry and in Silico Characterization
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a protein, thereby offering insights into its potential biological activity.
For n-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide, molecular docking simulations can be performed against a variety of protein targets implicated in disease pathways. The selection of target proteins would be guided by the therapeutic area of interest. For instance, if investigating its potential as an anti-inflammatory agent, cyclooxygenase (COX) enzymes could be selected as targets. The results of such simulations typically include the binding energy, which is a measure of the affinity of the ligand for the protein, and a detailed visualization of the intermolecular interactions.
Key interactions that contribute to the binding affinity often include hydrogen bonds, hydrophobic interactions, and halogen bonds. The morpholino group in this compound can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and pi-stacking interactions. The bromine and fluorine atoms on the phenyl ring can also participate in halogen bonding and other electrostatic interactions, which can significantly influence the binding mode and affinity.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr119, Gly121, Leu57 | Hydrophobic, Pi-Stacking |
| p38 MAP Kinase | 3S3I | -9.1 | Met109, Lys53, Asp168 | Hydrogen Bond, Halogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical outcomes of molecular docking simulations.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond acceptors (e.g., the oxygen and nitrogen atoms of the morpholine (B109124) ring and the carbonyl oxygen), a hydrophobic aromatic ring, and a halogen bond donor (the bromine atom).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to exhibit similar biological activity. These "hits" can then be subjected to further computational and experimental evaluation, accelerating the discovery of novel analogs with potentially improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, a predictive QSAR model can be developed.
For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters. These descriptors would then be correlated with experimentally determined biological activity data using statistical methods like multiple linear regression or machine learning algorithms. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. The physical interpretation of a QSAR model can also provide valuable insights into the structure-activity relationship, guiding the design of more potent compounds. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to assess the conformational stability of this compound in its free state and when bound to a protein target.
By simulating the movements of atoms over a period of time, MD can reveal the flexibility of the ligand and the protein, and how they adapt to each other upon binding. These simulations can also provide a more accurate estimation of the binding free energy by considering the entropic contributions to binding. Furthermore, MD simulations can shed light on the stability of key interactions observed in docking studies and identify any transient interactions that may be important for biological activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable in early-stage drug discovery for flagging potential liabilities.
For this compound, a variety of computational models can be used to predict its ADME properties. These predictions are based on its physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area.
Table 2: Predicted ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 317.16 g/mol | Favorable for oral bioavailability (Lipinski's Rule) |
| LogP | 2.5 | Optimal lipophilicity for cell membrane permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |
Note: The data in this table is based on computational predictions and serves as an illustrative example of an in silico ADME profile.
These in silico predictions provide a valuable initial assessment of the drug-likeness of this compound. researchgate.netnih.gov For instance, a high predicted intestinal absorption suggests good oral bioavailability. nih.gov The prediction of low blood-brain barrier penetration can be advantageous for drugs intended for peripheral targets. Similarly, a low potential for inhibiting key metabolic enzymes like CYP450 isoforms indicates a lower likelihood of adverse drug-drug interactions.
Analytical Methodologies for Research Sample Quantification and Characterization
Development of Robust Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating n-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide from starting materials, byproducts, or degradants, thereby allowing for accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the predominant method for analyzing non-volatile, polar organic compounds like this compound. A typical method involves a C18 stationary phase, which separates compounds based on their hydrophobicity.
A gradient elution method is often developed to ensure adequate separation of the main compound from any impurities, which may have significantly different polarities. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV-Vis detector set to a wavelength where the aromatic ring of the molecule exhibits strong absorbance, often in the range of 254-280 nm.
For quantification, a calibration curve is constructed using certified reference standards of known concentrations. The peak area of the analyte in a research sample is then compared against this curve to determine its precise concentration. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| HPLC Method Parameters | Purity Analysis Results | |||
|---|---|---|---|---|
| Parameter | Value | Peak Identity | Retention Time (min) | Area (%) |
| Column | C18, 4.6 x 150 mm, 5 µm | Impurity 1 | 3.45 | 0.15 |
| Mobile Phase A | 0.1% Formic Acid in Water | Impurity 2 | 4.82 | 0.21 |
| Mobile Phase B | Acetonitrile | This compound | 8.76 | 99.53 |
| Gradient | 5% to 95% B over 15 min | Impurity 3 | 10.12 | 0.11 |
| Flow Rate | 1.0 mL/min | Total Purity | 99.53% | |
| Detection | UV at 254 nm | |||
| Injection Volume | 10 µL |
Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. libretexts.org Given the molecular weight and polar functional groups (amide, morpholine) of this compound, it is likely to have low volatility, making direct GC analysis challenging without derivatization. If required, silylation of the amide N-H could increase volatility. For analysis of halogenated aromatic compounds, GC can be highly effective. nih.govgcms.czgcms.cz A GC method would typically employ a capillary column (e.g., DB-5ms) and a temperature gradient to separate components. A flame ionization detector (FID) provides general quantification, while a halogen-specific detector (XSD) or a mass spectrometer (MS) offers enhanced selectivity and sensitivity for this halogenated molecule. nih.gov
Standardization of Spectroscopic Methods for Routine Characterization
Spectroscopic methods are used to confirm the identity and structure of this compound. Standardization of these methods ensures consistent and reliable characterization across different batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. mdpi.comnih.gov
¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include distinct aromatic protons on the bromo-fluorophenyl ring, methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms of the morpholine (B109124) ring, the methylene protons of the acetamide (B32628) group, and an amide N-H proton.
¹³C NMR: Shows the number and types of carbon atoms. The spectrum would display signals for the aromatic carbons (with C-Br and C-F signals being characteristic), the amide carbonyl carbon, and the distinct carbons of the morpholino and acetamide methylene groups.
¹⁹F NMR: This would show a singlet for the single fluorine atom, providing a clean marker for the compound's identity.
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is used to determine the exact mass, confirming the molecular formula (C₁₂H₁₄BrFN₂O₂). nih.govresearchgate.net The isotopic pattern created by the presence of a bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a distinctive signature in the mass spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorption bands would be expected for the N-H stretch and C=O stretch of the secondary amide, C-O-C stretching of the morpholine ether group, and C-H stretching from the aromatic and aliphatic parts of the molecule.
| Technique | Expected Data / Key Signals |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.5-9.0 (br s, 1H, N-H); δ 7.2-7.8 (m, 3H, Ar-H); δ 3.7-3.9 (t, 4H, O-CH₂); δ 3.2-3.4 (s, 2H, CO-CH₂); δ 2.6-2.8 (t, 4H, N-CH₂) |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~168 (C=O); δ 155-160 (d, C-F); δ 110-135 (Ar-C); δ 115-120 (d, C-Br); δ ~66 (O-CH₂); δ ~53 (N-CH₂); δ ~50 (CO-CH₂) |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺: 317.0295, 319.0274. Found: 317.0299, 319.0278. Characteristic 1:1 isotopic pattern for Bromine. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch); ~1670 (C=O amide I); ~1540 (N-H bend); ~1250 (C-F stretch); ~1115 (C-O-C stretch) |
Methods for Metabolite Identification in Pre-clinical in vitro Systems (e.g., liver microsomes)
Understanding the metabolic fate of a new chemical entity is crucial in early-stage research. In vitro systems, such as liver microsomes, provide a simplified and rapid way to identify potential metabolic pathways. bioivt.comsemanticscholar.orgpsu.edu Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). nih.gov
The standard procedure involves incubating this compound with liver microsomes (from human or preclinical species) and necessary cofactors like NADPH, which initiates Phase I metabolic reactions. semanticscholar.org The reaction is stopped at various time points, and the samples are analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). nih.govtechnologynetworks.com
High-resolution LC-MS/MS (or LC-QTOF-MS) is the primary tool for this analysis. youtube.commdpi.com The instrument detects the parent compound and any new, related compounds (metabolites). By comparing the mass spectra of the metabolites to the parent compound, potential biotransformations can be proposed. nih.govresearchgate.net Common metabolic transformations for a molecule with this structure include:
Oxidation: Hydroxylation of the aromatic ring or at positions on the morpholine ring.
N-dealkylation: Cleavage of the morpholine ring.
Oxidative debromination: Replacement of the bromine atom with a hydroxyl group.
The exact mass measurements from HRMS allow for the prediction of the elemental composition of each metabolite, while MS/MS fragmentation patterns help pinpoint the site of modification.
| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| M1 | Hydroxylation (+O) | +15.99 | 333.0244, 335.0223 |
| M2 | Di-hydroxylation (+2O) | +31.98 | 349.0193, 351.0172 |
| M3 | Morpholine Ring Opening (Oxidation) | +14.00 | 331.0088, 333.0067 |
| M4 | Debromination & Hydroxylation (-Br, +OH) | -61.92 | 255.1085 |
Hypothesized Therapeutic Relevance and Research Directions
Theoretical Implications for Disease States Based on Pre-clinical Target Engagement
At present, there is no publicly available pre-clinical data detailing the specific biological targets of N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide. However, the structural components of the molecule, namely the substituted phenyl ring and the morpholinoacetamide group, are found in various biologically active compounds. This allows for hypotheses about its potential applications.
Oncological Targets: The morpholine (B109124) ring is a key feature in several approved drugs, including the PI3K inhibitor GDC-0941 and the DNA-PK inhibitor M3814. The morpholino group can enhance solubility and metabolic stability, making it a valuable moiety in kinase inhibitor design. Theoretical research could explore whether this compound interacts with protein kinases or other enzymes implicated in cancer signaling pathways.
Neglected Tropical Diseases: Many small molecules with amide linkages and halogenated phenyl rings have been investigated for activity against parasites responsible for neglected tropical diseases. Future research could involve screening this compound against a panel of pathogens, such as those causing leishmaniasis, Chagas disease, or malaria, to identify any potential antiparasitic activity.
Strategies for Further Pre-clinical Optimization and Lead Compound Development
Should initial screenings identify a biological activity of interest for this compound, several strategies could be employed for its optimization into a lead compound. These strategies aim to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic modification of the molecule would be the first step. This could involve:
Modification of the Phenyl Ring: The bromine and fluorine atoms could be moved to different positions or replaced with other halogens or small alkyl groups to probe the effect on target binding.
Alteration of the Morpholine Moiety: The morpholine ring could be replaced with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to assess the impact on activity and physicochemical properties.
Changes to the Acetamide (B32628) Linker: The length of the linker between the phenyl ring and the morpholine group could be varied to optimize the spatial orientation of these two key fragments.
Computer-Aided Drug Design (CADD): If a biological target is identified and its three-dimensional structure is known, computational methods can be used to guide the optimization process. nih.gov Docking studies could predict how analogs of the compound bind to the target, allowing for the rational design of more potent inhibitors.
A hypothetical optimization strategy is outlined in the table below:
| Modification Site | Proposed Change | Rationale |
| 4-Bromo substituent | Replacement with Chlorine or Methyl group | To investigate the role of halogen bonding and steric bulk at this position. |
| 2-Fluoro substituent | Removal or relocation to another position | To assess the impact of the fluorine atom on binding affinity and metabolic stability. |
| Morpholine ring | Replacement with Thiomorpholine or Piperazine (B1678402) | To explore the influence of different heteroatoms on potency and solubility. |
Investigation into Polypharmacology or Multi-Target Activity
Polypharmacology, the ability of a compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. It can lead to enhanced efficacy or unexpected side effects. Investigating the multi-target activity of this compound would be a crucial step in its preclinical development.
This could be achieved through:
Broad Kinase Profiling: Screening the compound against a large panel of human kinases is a common approach to identify both primary targets and potential off-targets.
Phenotypic Screening: Testing the compound in various cell-based assays that represent different disease states can uncover unexpected activities and provide clues about its mechanism of action.
Exploration of Novel Delivery Systems for Research Applications
For research purposes, especially in early-stage preclinical studies, formulating a compound for effective delivery can be challenging. While specific delivery systems for this compound have not been described, general strategies for small molecules can be considered.
Solubilizing Agents: If the compound has poor aqueous solubility, excipients such as cyclodextrins or co-solvents could be used to prepare solutions for in vitro and in vivo experiments.
Nanoparticle Formulations: For targeted delivery or to improve bioavailability, the compound could be encapsulated in lipid-based nanoparticles or polymeric micelles. This can be particularly useful for in vivo studies to control the release and distribution of the compound.
Future Research Directions and Unanswered Questions
Addressing Gaps in Current Knowledge Regarding N-(4-Bromo-2-fluorophenyl)-2-morpholinoacetamide
The current body of knowledge on this compound is nascent, necessitating a systematic and multi-faceted research approach to fill the existing voids. A primary focus should be on a thorough investigation of its fundamental physicochemical and biological properties.
Key unanswered questions that need to be addressed include:
Pharmacological Profile: What are the primary pharmacological activities of this compound? Given the presence of the morpholine (B109124) ring, which is a known pharmacophore in various drugs, and the halogenated phenyl group, it is crucial to screen for a wide range of biological activities, including but not limited to analgesic, anti-inflammatory, and anticancer effects. nih.govnih.gov
Mechanism of Action: By what molecular mechanisms does this compound exert its biological effects? Identifying its cellular targets and pathways is paramount. Techniques such as target-based screening and chemoproteomics can be employed to uncover its molecular interactions.
Structure-Activity Relationship (SAR): How do modifications to the chemical structure of this compound influence its biological activity? Systematic derivatization of the molecule and subsequent biological evaluation will be critical in optimizing its potency and selectivity. mdpi.com
In Vivo Efficacy: What is the efficacy of this compound in preclinical animal models of disease? Establishing its therapeutic potential in a living organism is a critical step towards any potential clinical application.
To address these knowledge gaps, a detailed research plan should be implemented, as outlined in the table below.
| Research Area | Proposed Methodologies | Objective |
| Pharmacological Screening | High-throughput screening (HTS) against a panel of biological targets; cell-based assays for various disease models. | To identify the primary biological activities of the compound. |
| Mechanism of Action Studies | Affinity chromatography-mass spectrometry; cellular thermal shift assays (CETSA); gene expression profiling. | To identify the direct molecular targets and affected cellular pathways. |
| Structure-Activity Relationship (SAR) Studies | Synthesis of a library of analogues with modifications on the phenyl ring, morpholine moiety, and acetamide (B32628) linker; subsequent in vitro testing. | To understand the relationship between chemical structure and biological activity and to identify more potent analogues. |
| Preclinical In Vivo Studies | Administration of the compound in relevant animal models of diseases identified in the pharmacological screening. | To evaluate the in vivo efficacy, pharmacokinetics, and preliminary safety profile of the compound. |
Synergistic Research Opportunities with Other Chemical Entities
The potential for this compound to act in synergy with other chemical entities presents an exciting avenue for future research. Combination therapies are a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects. mdpi.com Investigating the synergistic effects of this compound could unlock new therapeutic strategies.
Potential areas for synergistic research include:
Combination with Conventional Drugs: Exploring the co-administration of this compound with established drugs could reveal synergistic or additive effects. For instance, if the compound demonstrates anticancer properties, its combination with existing chemotherapeutic agents should be investigated. nih.gov
Interaction with Natural Compounds: Natural products have a long history of use in medicine and can act synergistically with synthetic compounds. nih.gov Screening for synergistic interactions between this compound and a library of natural compounds could lead to novel therapeutic combinations.
Development of Hybrid Molecules: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, offers a promising strategy for developing drugs with dual or multiple modes of action. nih.gov Future research could focus on designing and synthesizing hybrid molecules that incorporate the this compound scaffold with other active moieties.
A systematic approach to exploring these synergistic opportunities is outlined in the table below.
| Synergistic Approach | Proposed Research | Potential Outcome |
| Combination Therapy Screening | High-throughput screening of the compound in combination with a library of known drugs against various cell lines. | Identification of drug combinations with enhanced therapeutic effects. |
| Natural Product Synergy | Screening in combination with a diverse library of natural product extracts or isolated compounds. | Discovery of novel synergistic interactions for potential therapeutic use. |
| Molecular Hybridization | Design and synthesis of hybrid compounds that covalently link this compound with other pharmacologically active fragments. | Creation of novel chemical entities with potentially improved efficacy and a multi-targeted mechanism of action. |
Advanced Methodological Approaches for Comprehensive Understanding
To gain a comprehensive understanding of this compound, it is imperative to employ advanced and innovative research methodologies. These techniques can provide deeper insights into the compound's properties and interactions at a molecular level.
Future research should incorporate the following advanced approaches:
Computational Chemistry and In Silico Modeling: In the absence of extensive experimental data, computational methods are invaluable for predicting the properties and potential biological activities of novel compounds. jstar-research.comprotoqsar.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can guide experimental work and accelerate the discovery process. arxiv.org The use of artificial intelligence and machine learning can further enhance the predictive power of these models. nih.govboehringer-ingelheim.com
Advanced Analytical Characterization: A thorough characterization of the compound's physicochemical properties is essential. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography can provide detailed structural information. azolifesciences.comnih.gov Techniques like capillary electrophoresis can be used for purity profiling. theanalyticalscientist.com
Chemical Biology Approaches: The use of chemical probes and activity-based protein profiling can be instrumental in identifying the cellular targets of this compound and elucidating its mechanism of action in a native biological context.
The application of these advanced methodologies is summarized in the table below.
| Methodology | Application | Expected Insights |
| Computational Modeling | Prediction of ADMET (absorption, distribution, metabolism, excretion, toxicity) properties; virtual screening against target libraries; simulation of binding interactions. | Prioritization of experimental studies; hypothesis generation for mechanism of action. |
| Advanced Analytical Techniques | Elucidation of the 3D structure; detailed analysis of impurities; characterization of solid-state properties. | A complete physicochemical profile of the compound. |
| Chemical Biology Tools | Synthesis of tagged derivatives for target identification; use of the compound to probe biological pathways. | Unbiased identification of cellular targets and a deeper understanding of its biological function. |
By systematically addressing these future research directions and unanswered questions, the scientific community can unlock the full potential of this compound and pave the way for its potential application in medicine and biotechnology.
Q & A
Q. Why do crystallographic data sometimes contradict computational docking predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
